(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine
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Overview
Description
(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain a six-membered ring with both nitrogen and oxygen atoms. This particular compound features a fluorophenyl group and a prop-2-en-1-yl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a lead compound for drug discovery.
Industry: The compound may find use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may interact with specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(3-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure but with a chlorine atom instead of fluorine.
(2S)-2-(3-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure but with a methyl group instead of fluorine.
(2S)-2-(3-Bromophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its analogs.
Properties
CAS No. |
920798-69-2 |
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Molecular Formula |
C13H16FNO |
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(2S)-2-(3-fluorophenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C13H16FNO/c1-2-6-15-7-8-16-13(10-15)11-4-3-5-12(14)9-11/h2-5,9,13H,1,6-8,10H2/t13-/m1/s1 |
InChI Key |
FGGVMWAYZLXZKE-CYBMUJFWSA-N |
Isomeric SMILES |
C=CCN1CCO[C@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
C=CCN1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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